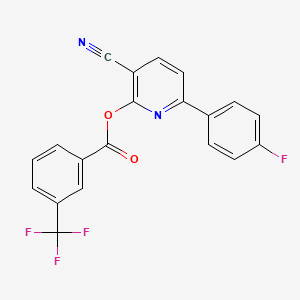
3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a fluorophenyl group (C6H4F), a pyridinyl group (C5H4N), a trifluoromethyl group (CF3), and a benzenecarboxylate group (C7H5O2). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Organic Electronics and Light-emitting Applications
A theoretical study on iridium(III) complexes with 2-(4-fluoro-3-(trifluoromethyl)-phenyl)pyridine as the cyclometalated ligand revealed high quantum yields, making these compounds potential candidates for blue-emitting applications in organic electronics (Guo et al., 2018).
Synthetic Chemistry and Catalysts
Research on cyano-activated fluoro displacement reactions has led to the synthesis of new substituted heterocycles, demonstrating the versatility of cyano and fluoro groups in facilitating novel chemical transformations (Eastmond et al., 2001).
Photoredox Catalysis for Fluoromethylation
In the context of photoredox catalysis, studies have shown efficient and selective radical fluoromethylation processes, underlining the role of 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate related structures in the fine design of photoredox systems for catalytic applications (Koike & Akita, 2016).
Aggregation-Induced Emission (AIE)
The development of AIE-active compounds based on cyano-substituted diphenylaminestyrylbenzene showcases the application of such structures in creating materials that exhibit enhanced fluorescence upon aggregation, with potential uses in sensing and bioimaging (Wang et al., 2011).
Material Science and Fluorophores
Palladium-catalyzed cascade reactions of certain chalcones with arylboronic acids have been used to synthesize benzofuro[2,3-c]pyridines, demonstrating a novel class of emissive fluorophores for potential application in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Xiong et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-cyano-6-(4-fluorophenyl)pyridin-2-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F4N2O2/c21-16-7-4-12(5-8-16)17-9-6-14(11-25)18(26-17)28-19(27)13-2-1-3-15(10-13)20(22,23)24/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFMNNRFVQRIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)
![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
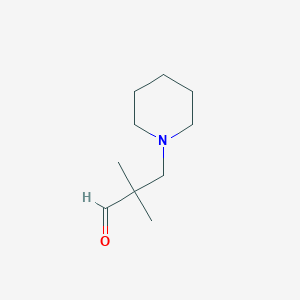
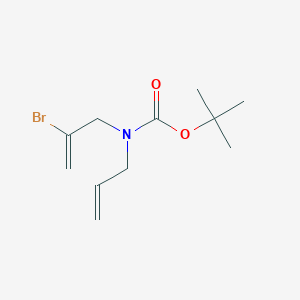
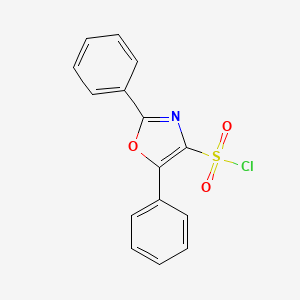
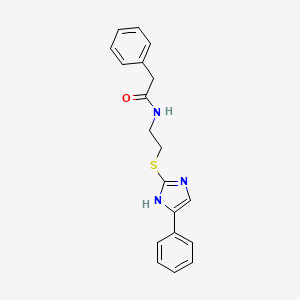
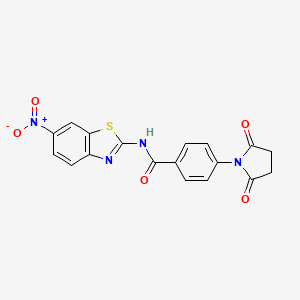
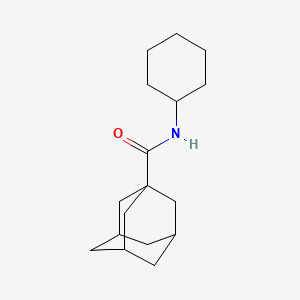
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)
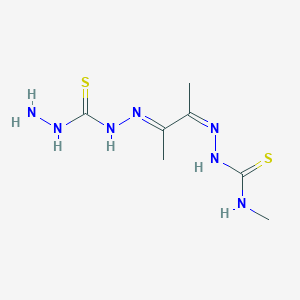
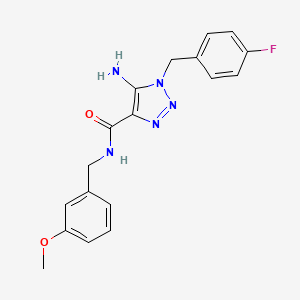
![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)
![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2754741.png)
![(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoic acid](/img/structure/B2754742.png)
